molecular formula C14H12O6 B030419 Thysanone CAS No. 233279-24-8

Thysanone

Cat. No.: B030419
CAS No.: 233279-24-8
M. Wt: 276.24 g/mol
InChI Key: NNXPHSFVRRTOJM-OVZGEXIGSA-N
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Thysanone can be synthesized through a total synthesis approach starting from ethyl (S)-lactate . The synthesis involves several steps, including the formation of key intermediates and the establishment of the (1R,3S)-absolute stereochemistry . The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis of similar fungal metabolites often involves large-scale fermentation processes. These processes utilize fungal cultures in bioreactors, providing a controlled environment for the production of secondary metabolites like this compound .

Chemical Reactions Analysis

Types of Reactions: Thysanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinone derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding hydroquinone form.

    Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce new functional groups into the this compound structure.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Thysanone’s distinct structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(1R,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXPHSFVRRTOJM-OVZGEXIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C([C@@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438311
Record name Thysanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233279-24-8
Record name Thysanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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